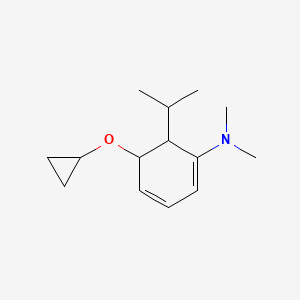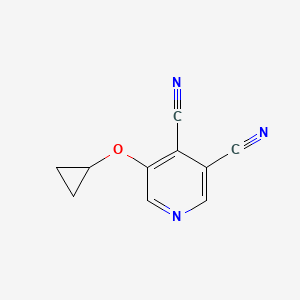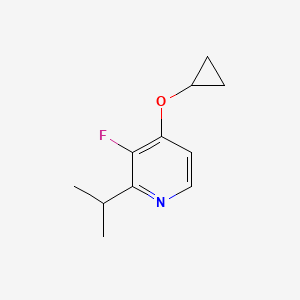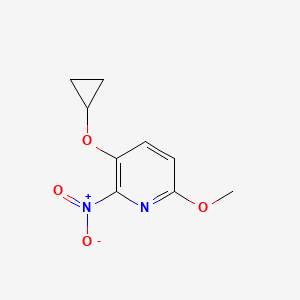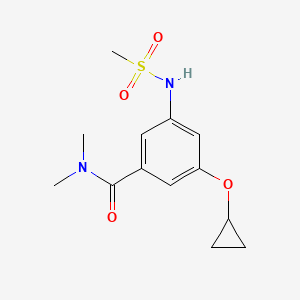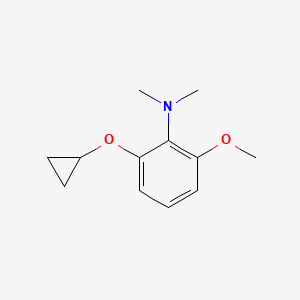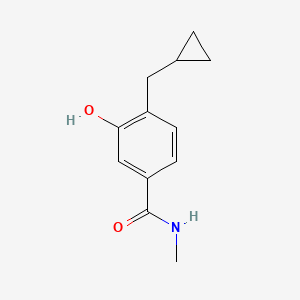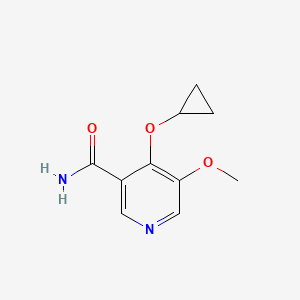
4-Cyclopropoxy-5-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-methoxynicotinamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group at the fourth position and a methoxy group at the fifth position on the nicotinamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-methoxynicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Methoxylation: The methoxy group is introduced via methoxylation reactions using methanol and suitable catalysts.
Amidation: The final step involves the conversion of the carboxylic acid group to the amide group using reagents such as thionyl chloride followed by ammonia or amine derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-5-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines derived from the reduction of the amide group.
Substitution Products: Compounds with different functional groups replacing the methoxy or cyclopropoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where nicotinamide derivatives are effective.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyclopropoxy-5-methoxynicotinic acid
- 4-Cyclopropoxy-5-methoxybenzamide
- 4-Cyclopropoxy-5-methoxyisonicotinamide
Uniqueness: 4-Cyclopropoxy-5-methoxynicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of cyclopropoxy and methoxy groups may result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-5-12-4-7(10(11)13)9(8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI-Schlüssel |
LBJUBLHVGUOGID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CN=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


